molecular formula C15H22N2O6S B5407985 1-[(dimethylamino)sulfonyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid

1-[(dimethylamino)sulfonyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid

Cat. No.: B5407985
M. Wt: 358.4 g/mol
InChI Key: ALDARHHGXGJXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Dimethylamino)sulfonyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. DMXAA was initially identified as a tumor necrosis factor (TNF) inducer in mice and later found to have anti-tumor properties in various cancer cell lines.

Mechanism of Action

The mechanism of action of 1-[(dimethylamino)sulfonyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is not fully understood, but it is believed to involve the induction of TNF and other pro-inflammatory cytokines. This compound has been shown to activate the NF-κB pathway and induce the production of reactive oxygen species (ROS) in cancer cells. It is thought that the induction of TNF and other cytokines by this compound leads to the recruitment of immune cells, such as macrophages and natural killer cells, to the site of the tumor, resulting in tumor cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. This compound induces the production of TNF and other cytokines, leading to the activation of the immune system and the recruitment of immune cells to the site of the tumor. This compound also induces the production of ROS, which can cause DNA damage and lead to cell death. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

1-[(dimethylamino)sulfonyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, and its anti-tumor activity has been extensively studied in various cancer cell lines. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and its efficacy in vivo has been inconsistent, with some studies showing significant anti-tumor activity and others showing no effect.

Future Directions

There are several future directions for the study of 1-[(dimethylamino)sulfonyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid. One area of research is the optimization of the synthesis method to improve yield and purity. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of more effective anti-cancer agents. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in combination with chemotherapy and radiation therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

1-[(dimethylamino)sulfonyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid can be synthesized through a multi-step process involving the condensation of 2-methoxyphenol with piperidinecarboxylic acid, followed by the addition of dimethylsulfonamide. The final product is obtained through purification and crystallization techniques. The synthesis of this compound has been optimized to improve yield and purity, and various modifications have been made to the original procedure to enhance its efficacy as an anti-cancer agent.

Scientific Research Applications

1-[(dimethylamino)sulfonyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been extensively studied for its potential as an anti-cancer agent. Preclinical studies have shown that this compound has potent anti-tumor activity against a variety of cancer cell lines, including lung, colon, breast, and prostate cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Properties

IUPAC Name

1-(dimethylsulfamoyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6S/c1-16(2)24(20,21)17-10-8-15(9-11-17,14(18)19)23-13-7-5-4-6-12(13)22-3/h4-7H,8-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDARHHGXGJXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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